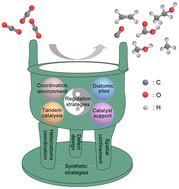Harnessing single-atom catalysts for CO2 electroreduction: a review of recent advances
EES Catalysis Pub Date: 2023-10-13 DOI: 10.1039/D3EY00150D
Abstract
Electrochemical CO2 reduction is an effective pathway to convert CO2 into valuable fuels and chemicals, which provides a potential alternative to fossil fuel resources and plays a notable role in mitigating environmental issues and energy crises. The feasibility of the CO2 reduction reaction (CO2RR) hinges on the development of catalysts that feature high activity, selectivity, and stability. As a new research frontier, single-atom catalysts (SACs) have shown immense potential in the field of CO2 reduction by virtue of their unique geometric/electronic structures, and have also provided new opportunities for atomic-level understanding of structure–function relationships. Therefore, this review aims to outline recent advances of SACs for CO2RR. We start by introducing the current research status and general synthesis strategies of SACs, and then shift our focus to analyzing the various regulation strategies and deciphering the structure–function relationships of SACs in the CO2RR. Finally, we propose future directions and opportunities for CO2RR-oriented SACs, while also highlighting potential challenges that may be encountered along the way.


Recommended Literature
- [1] Front cover
- [2] Green synthesis of reduced graphene oxide/nanopolypyrrole composite: characterization and H2O2 determination in urine†
- [3] 77. Mechanism and steric course of octahedral aquation. Part VI. The non-solvolytic aquation of trans-bromonitrobis(ethylenediamine)-cobalt(III) salts
- [4] Front cover
- [5] An efficient [3+2] annulation for the asymmetric synthesis of densely-functionalized pyrrolidinones and γ-butenolides†
- [6] Crystal forms of rifaximin and their effect on pharmaceutical properties
- [7] Event-triggered logical flow control for comprehensive process integration of multi-step assays on centrifugal microfluidic platforms†
- [8] Association between the composite dietary antioxidant index and chronic kidney disease: evidence from NHANES 2011–2018†
- [9] Two-phase oxidation of toluene derivatives by dioxygen using the 3-cyano-1-decylquinolinium ion as a photocatalyst†
- [10] Conceptual integration of covalent bond models by Algerian students









